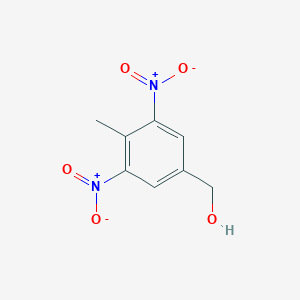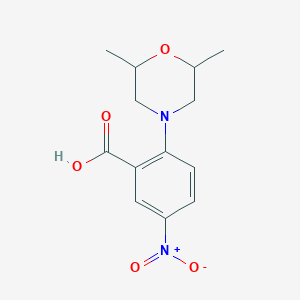
Ecenofloxacin
Übersicht
Beschreibung
Ecenofloxacin is a novel fluoroquinolone antibacterial compound with potent activities against Gram-positive, Gram-negative, and anaerobic organisms . It is known for its broad-spectrum antibacterial properties and is used in various scientific and medical applications.
Vorbereitungsmethoden
Ecenofloxacin kann durch verschiedene eng verwandte Verfahren synthetisiert werden . Eine übliche Synthesemethode umfasst die Acylierung von β-Alanin mit Tosylchlorid und Natriumhydroxid in Wasser, um das entsprechende Tosylat zu erzeugen. Dieses Zwischenprodukt wird dann mit Thionylchlorid und Ethanol verestert, um den Ethylester zu erhalten. Die Amidogruppe des Esters wird mit 2-Methylallylchlorid unter Verwendung von Kaliumiodid, Kaliumcarbonat und Tetrabutylammoniumiodid in Acetonitril alkyliert. Das resultierende alkylierte Sulfonamid wird mit Pyrrolidin unter Verwendung von Thionylchlorid in Dichlormethan kondensiert, um das acylierte Pyrrolidin zu bilden. Die Cyclisierung dieses Zwischenprodukts mit Trifluormethylsulfonsäureanhydrid und Collidin in Dichlormethan ergibt das racemische cis-1-Methyl-3-(p-Toluolsulfonyl)-3-azabicyclo[3.2.0]heptan-6-on, das mit Hydroxylamin in Pyridin in das entsprechende Oxim umgewandelt wird. Die Reduktion des Oxims mit Natriumborhydrid und Nickelchlorid liefert das racemische Amin, das dann optisch aufgelöst wird, um das reine Isomer zu erhalten. Die Tosylgruppe wird mit konzentrierter Bromwasserstoffsäure eliminiert, und das Endprodukt wird durch Kondensation des Amins mit 7-Chlor-1-Cyclopropyl-6-fluor-4-oxo-1,4-dihydro-1,8-Naphthyridin-3-carbonsäure unter Verwendung von 1,8-Diazabicyclo[5.4.0]undec-7-en und Salzsäure in Acetonitril erhalten .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid, Natriumborhydrid, Nickelchlorid und Trifluormethylsulfonsäureanhydrid. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Zwischenprodukte wie Tosylate, Ester, Sulfonamide und Amine .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . Es wird als antibakterielles Mittel verwendet, um die Auswirkungen von Fluorochinolonen auf die bakterielle DNA-Gyrase und Topoisomerase IV zu untersuchen, die essentielle Enzyme für die bakterielle DNA-Replikation sind . In der Medizin wird es verwendet, um die Behandlung von bakteriellen Infektionen zu untersuchen, einschließlich solcher, die durch grampositive und gramnegative Bakterien verursacht werden . Darüber hinaus wird this compound in industriellen Anwendungen verwendet, um neue antibakterielle Mittel zu entwickeln und die Mechanismen der bakteriellen Resistenz zu untersuchen .
Wirkmechanismus
This compound entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV . Diese Enzyme sind entscheidend für die Supercoiling und Entwirrung der bakteriellen DNA, was für die DNA-Replikation und Transkription notwendig ist. Durch die Hemmung dieser Enzyme verhindert this compound die bakterielle DNA-Replikation, was zum Zelltod führt .
Analyse Chemischer Reaktionen
Ecenofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include thionyl chloride, sodium borohydride, nickel chloride, and trifluoromethanesulfonic anhydride. Major products formed from these reactions include intermediates such as tosylates, esters, sulfonamides, and amines .
Wissenschaftliche Forschungsanwendungen
Ecenofloxacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as an antibacterial agent to study the effects of fluoroquinolones on bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . In medicine, it is used to investigate the treatment of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria . Additionally, this compound is used in industrial applications to develop new antibacterial agents and to study the mechanisms of bacterial resistance .
Wirkmechanismus
Ecenofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ecenofloxacin ähnelt anderen Fluoroquinolon-Antibiotika wie Ciprofloxacin, Ofloxacin, Lomefloxacin und Sparfloxacin . Es besitzt einzigartige Eigenschaften, die es gegen bestimmte Bakterienstämme effektiver machen. So hat sich gezeigt, dass this compound im Vergleich zu Ciprofloxacin wirksamer gegen grampositive Bakterien wie Staphylococcus aureus und Streptococcus pneumoniae ist . Es hat auch eine vergleichbare oder bessere Wirksamkeit gegen gramnegative Bakterien wie Escherichia coli und Klebsiella pneumoniae . Die einzigartigen Strukturmerkmale von this compound tragen zu seiner breiten bakteriellen Wirksamkeit und seiner Fähigkeit bei, bakterielle Resistenzmechanismen zu überwinden .
Eigenschaften
IUPAC Name |
7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIWAUAXKEKKF-PJFSTRORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167356 | |
| Record name | Ecenofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162301-05-5 | |
| Record name | Ecenofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ecenofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECENOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


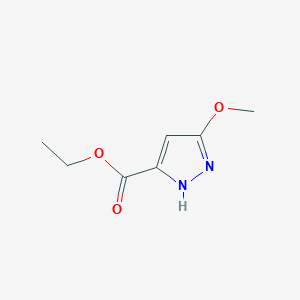
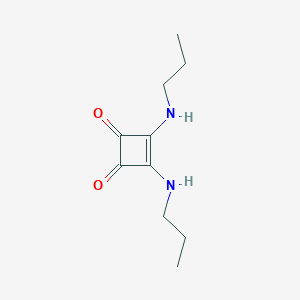
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)
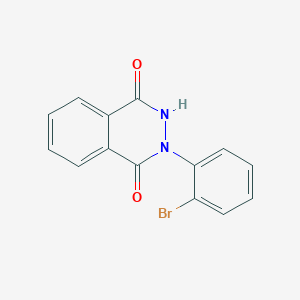

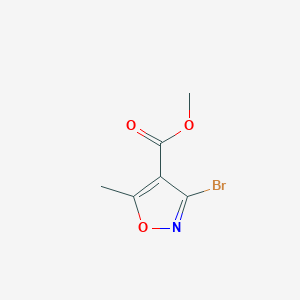
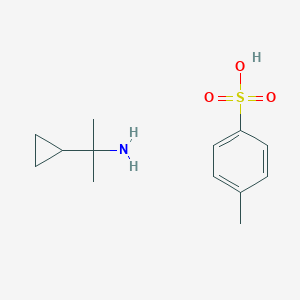
![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
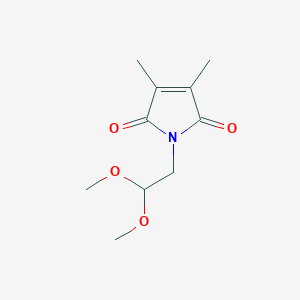
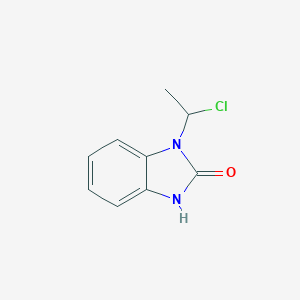
![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)
